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Compound of Interest

Compound Name:
Methyl 5-(hydroxymethyl)-2-

nitrobenzoate

CAS No.: 133719-03-6

Cat. No.: B14274889

Get Quote

Executive Summary
The development of selective Sirtuin 5 (SIRT5) inhibitors is a critical frontier in metabolic

oncology and neurodegenerative research. Unlike other sirtuins, SIRT5 preferentially catalyzes

demalonylation, desuccinylation, and deglutarylation rather than deacetylation. This unique

substrate specificity requires inhibitors with extended acidic or hydrophobic motifs that mimic

the acyl-lysine substrate.

Methyl 5-(hydroxymethyl)-2-nitrobenzoate serves as a "privileged scaffold" in this pursuit. It

functions as a bifunctional linchpin:

The 2-Nitro/Ester Core: A masked precursor to the 2-aminobenzamide or quinazolinone

pharmacophores, which are essential for hydrogen bonding within the SIRT5 active site

(specifically the cofactor binding loop).

The 5-Hydroxymethyl "Exit Vector": A versatile handle allowing extension into the solvent-

exposed region or the hydrophobic "selectivity pocket," enabling the fine-tuning of
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pharmacokinetic properties without disrupting the core binding mode.

This guide details the strategic application of this intermediate, providing validated protocols for

its functionalization, reduction, and incorporation into high-potency SIRT5 inhibitors.

Strategic Role in Drug Design
The "Exit Vector" Concept
In Fragment-Based Drug Discovery (FBDD), the 5-position of the benzoate core is critical.

Crystallographic data (e.g., PDB: 4G1C) suggests that substituents at this position extend away

from the NAD+ binding pocket.

Unmodified: The hydroxyl group provides solubility and a hydrogen bond donor/acceptor.

Functionalized: Conversion to a bromide or aldehyde allows for the attachment of "caps"

(e.g., morpholine, piperazine) to improve cell permeability and selectivity over SIRT1/2.

Pathway Visualization
The following diagram illustrates the mechanistic role of SIRT5 and how inhibitors derived from

this scaffold intervene.
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Figure 1: SIRT5 Mechanism and Inhibition Point. The intermediate is the synthetic precursor to

the Inhibitor, which blocks the deacylation step.

Chemical Profile & Handling
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Property Specification

Chemical Name Methyl 5-(hydroxymethyl)-2-nitrobenzoate

CAS Number 946604-95-1 (Generic/Related)

Molecular Weight 211.17 g/mol

Appearance Pale yellow crystalline solid

Solubility
Soluble in DMSO, DMF, MeOH, EtOAc;

Insoluble in Water

Stability
Stable at RT.[1] Light sensitive (nitro group).

Store at 4°C.

Hazards
Irritant. Nitro compounds can be energetic;

avoid high heat/shock.[2]

Experimental Protocols
Protocol A: Activation of the Hydroxymethyl Handle
Objective: Convert the hydroxyl group into a leaving group (Bromide) to enable the attachment

of selectivity-enhancing side chains.

Reagents:

Methyl 5-(hydroxymethyl)-2-nitrobenzoate (1.0 eq)

Phosphorus tribromide (PBr3) (0.4 eq) or CBr4/PPh3 (Appel conditions)

Dichloromethane (DCM), anhydrous

Procedure:

Dissolution: Dissolve 1.0 g (4.7 mmol) of the starting material in 20 mL anhydrous DCM

under Nitrogen atmosphere. Cool to 0°C.

Addition: Add PBr3 (0.18 mL, 1.9 mmol) dropwise over 10 minutes. Note: The reaction is

exothermic.[2]
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Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor

by TLC (Hexane/EtOAc 7:3). The product (benzyl bromide) will have a higher Rf than the

alcohol.

Quench: Carefully pour the mixture into ice-cold saturated NaHCO3 solution.

Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over

MgSO4, and concentrate.[3]

Yield: Expect ~85-90% of Methyl 5-(bromomethyl)-2-nitrobenzoate.

Protocol B: Nitro Reduction & Cyclization (Scaffold
Assembly)
Objective: Reduce the nitro group to an aniline and cyclize to form the quinazolinone core

(common in SIRT inhibitors) or prepare for amide coupling.

Reagents:

Functionalized Intermediate (from Protocol A, or protected alcohol)

Iron powder (Fe) (5.0 eq)

Ammonium Chloride (NH4Cl) (5.0 eq)

Ethanol/Water (4:1)

Procedure:

Suspension: Suspend the nitrobenzoate (1.0 eq) in EtOH/H2O (10 mL per gram).

Activation: Add Fe powder and NH4Cl.

Reflux: Heat to 80°C for 2 hours. The yellow color of the nitro compound should fade to a

pale fluorescent/colorless solution (aniline).

Workup: Filter hot through a Celite pad to remove iron residues. Wash with EtOAc.[3]
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Concentration: Evaporate solvents to obtain the Methyl 2-amino-5-(substituted)benzoate.

Cyclization (Optional): To form a quinazolinone, reflux the aniline with Formamide or Urea at

140°C for 6 hours.

Protocol C: SIRT5 Inhibition Assay (Validation)
Objective: Validate the inhibitory potency of the final synthesized compound using a fluorogenic

substrate.

Materials:

Enzyme: Recombinant Human SIRT5 (residues 37-310).

Substrate: Ac-Lys(Succinyl)-AMC (7-amino-4-methylcoumarin).

Cofactor: NAD+ (500 µM final).

Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

Step-by-Step:

Preparation: Prepare a 10 mM stock of the inhibitor in DMSO.

Plating: In a black 96-well plate, add 1 µL of inhibitor (at varying concentrations: 0.1 µM to

100 µM).

Enzyme Mix: Add 40 µL of SIRT5 enzyme solution (final conc. 10-50 nM). Incubate for 10

mins at RT to allow binding.

Start Reaction: Add 10 µL of Substrate/NAD+ mix. Final substrate conc: 50 µM.

Measurement: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) kinetically for 30 minutes at

37°C.

Analysis: Calculate the slope of the linear phase. Determine IC50 using a non-linear

regression model (GraphPad Prism).
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Synthetic Workflow Diagram
This diagram outlines the transformation of the intermediate into a functional inhibitor.
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Figure 2: Divergent synthetic route utilizing the 5-hydroxymethyl handle for SAR optimization.

Troubleshooting & Optimization
Low Yield in Bromination: The benzyl alcohol is prone to polymerization under highly acidic

conditions. Use CBr4/PPh3 (Appel reaction) for milder conditions if PBr3 degrades the

product.

Incomplete Nitro Reduction: If Fe/NH4Cl is too slow, use SnCl2 in EtOH (70°C). Avoid

catalytic hydrogenation (H2/Pd-C) if the molecule contains sulfur or halogens that might

poison the catalyst or be reduced.

SIRT5 Assay Interference: Highly fluorescent inhibitors can interfere with the AMC signal.

Always run a "compound only" control (no enzyme) to check for intrinsic fluorescence or

quenching.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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